(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amines, for example, can undergo reactions such as alkylation, acylation, and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its structure and the properties of its functional groups .Scientific Research Applications
Chemical Synthesis and Mechanistic Studies
The study of compounds with structural similarities, like benzylamines and morpholines, often focuses on their synthesis, chemical behavior, and applications in creating novel materials or as intermediates in drug development. For example, research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, which share structural motifs with "(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine," reveals the significance of specific functional groups in determining reaction pathways and the formation of intermediates (T. Yokoyama, 2015).
Organic Light-Emitting Diodes (OLEDs)
The design and synthesis of organic semiconductors for application in OLED devices are a significant area of research. Compounds with structural features similar to "this compound" are explored for their potential as active materials in OLEDs due to their promising optoelectronic properties (B. Squeo & M. Pasini, 2020).
Pharmacology and Toxicology
The pharmacological and toxicological profiles of compounds containing benzylamine and morpholine structures are extensively studied. These compounds, including those structurally related to "this compound," are investigated for their therapeutic potential and safety profile. Research in this area aims to understand the activity of such compounds on biological targets and their implications in treating diseases or the potential risks associated with their use.
Applications in Drug Development
Morpholine derivatives, due to their structural diversity and biological activity, are explored for developing novel therapeutic agents. The literature review by Asif and Imran (2019) highlights the broad spectrum of pharmacological activities of morpholine derivatives, suggesting the potential of "this compound" and similar compounds in drug development (M. Asif & M. Imran, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-19-15-5-4-14(16(12-15)20-2)13-17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMCJUMHUCXMBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCN2CCOCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.